molecular formula C22H17N5O2S B2491049 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1797603-69-0

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2491049
CAS No.: 1797603-69-0
M. Wt: 415.47
InChI Key: PJVDXXPITPDCTN-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features a benzodiazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic synthesisCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to its combination of benzodiazole, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a synthetic organic molecule that incorporates several pharmacologically relevant moieties, including benzodiazole and oxadiazole derivatives. These classes of compounds are known for their diverse biological activities, making them valuable in medicinal chemistry and drug discovery.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Benzodiazole Ring : This heterocyclic structure contributes to the compound's ability to interact with biological targets.
  • Oxadiazole Moiety : Known for its anticancer and antimicrobial properties, the oxadiazole structure enhances the compound's potential therapeutic applications.
  • Thiophene Substituent : This component may improve the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzodiazole derivatives. For instance, a review indicated that 1,2,4-oxadiazoles exhibit significant anticancer activity against various cancer cell lines, with IC50 values in the nanomolar range . The specific compound under consideration has been shown to inhibit cancer cell proliferation effectively.

Cell Line IC50 (µM)
Human Colon Adenocarcinoma0.47 - 1.4
Human Gastric Carcinoma0.47 - 1.4
Human Lung Adenocarcinoma0.47 - 1.4

This data suggests that the compound could serve as a lead structure for further development into anticancer agents.

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Research on similar oxadiazole derivatives has shown promising results against both gram-positive and gram-negative bacteria. For instance, synthesized oxadiazole derivatives demonstrated better efficacy against gram-positive species . The presence of the thiophene group is believed to enhance membrane permeability, facilitating better uptake into bacterial cells.

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to possess additional pharmacological activities such as:

  • Anti-inflammatory
  • Anticonvulsant
  • Antiviral
    These activities suggest a broad therapeutic potential for the compound in various disease contexts.

Case Study 1: Anticancer Mechanisms

A study investigated the mechanism of action of oxadiazole derivatives in cancer cells. The findings indicated that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle regulators . The specific compound's ability to trigger these pathways warrants further investigation.

Case Study 2: Antimicrobial Efficacy

In vitro tests on similar thiophene-containing compounds revealed significant activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents . The structural similarities with our compound suggest it may exhibit comparable efficacy.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-29-21)19-10-5-11-30-19/h1-11,14H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVDXXPITPDCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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